molecular formula C10H8N2O B12914827 4-Pyridazinol, 6-phenyl- CAS No. 89868-16-6

4-Pyridazinol, 6-phenyl-

Cat. No.: B12914827
CAS No.: 89868-16-6
M. Wt: 172.18 g/mol
InChI Key: CXMJIUWPQALSJR-UHFFFAOYSA-N
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Description

6-Phenylpyridazin-4-ol is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Phenylpyridazin-4-ol can be synthesized through several methods. One common method involves the reaction of mucochloric acid with benzene in the presence of a Lewis acid such as aluminum chloride (AlCl₃). This reaction produces 3,4-dichloro-5-phenylfuran-2(5H)-one, which can then be converted to 6-phenylpyridazin-4-ol through further chemical transformations .

Industrial Production Methods

Industrial production methods for 6-phenylpyridazin-4-ol typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Phenylpyridazin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the pyridazine ring, leading to the formation of dihydropyridazinone derivatives.

    Substitution: Substitution reactions, especially halogenation, can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reactions typically use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyridazinone derivatives, which exhibit different biological activities and chemical properties.

Scientific Research Applications

6-Phenylpyridazin-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-phenylpyridazin-4-ol involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, leading to its diverse biological activities. For example, it can inhibit platelet aggregation by blocking calcium ion influx, which is essential for platelet activation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-phenylpyridazin-4-ol
  • 5-Chloro-6-phenylpyridazin-3(2H)-one
  • 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

Uniqueness

6-Phenylpyridazin-4-ol is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits a broader range of biological activities and is more versatile in synthetic applications .

Properties

CAS No.

89868-16-6

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

6-phenyl-1H-pyridazin-4-one

InChI

InChI=1S/C10H8N2O/c13-9-6-10(12-11-7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13)

InChI Key

CXMJIUWPQALSJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C=NN2

Origin of Product

United States

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